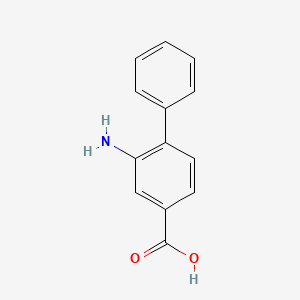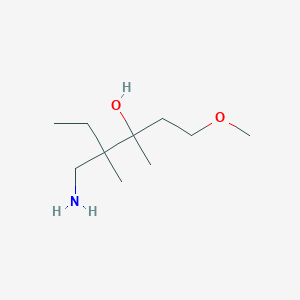![molecular formula C15H21NO2 B13545391 1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol . It is also known by its IUPAC name, 1-(4-isobutoxybenzoyl)pyrrolidine . This compound is characterized by a pyrrolidine ring attached to a benzoyl group, which is further substituted with a 2-methylpropoxy group.
Vorbereitungsmethoden
The synthesis of 1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine typically involves the reaction of 4-(2-methylpropoxy)benzoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, which share the pyrrolidine ring structure but differ in their substituents and biological activities.
Benzoyl derivatives: Compounds with a benzoyl group attached to different heterocycles or aliphatic chains, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
[4-(2-methylpropoxy)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H21NO2/c1-12(2)11-18-14-7-5-13(6-8-14)15(17)16-9-3-4-10-16/h5-8,12H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
DBLYAHVDVFVLKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)
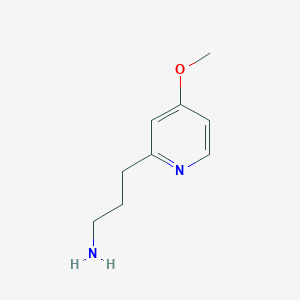
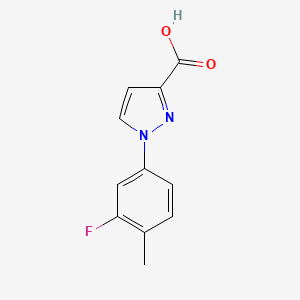
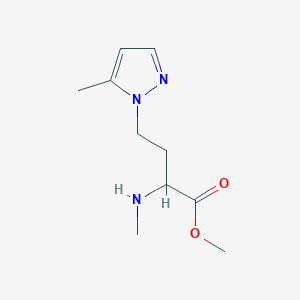

![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)
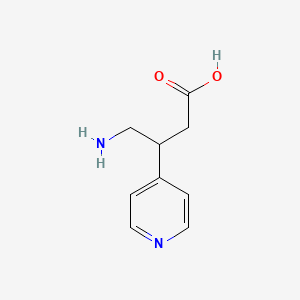
![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
